REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=C=O)=[CH:15][CH:14]=1.O>[O-]CC.[Na+].CC(N(C)C)=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:19][C:16]2[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[O:8])=[CH:9][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
69.06 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
78.3 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise over a ten minute period
|
Type
|
TEMPERATURE
|
Details
|
with cooling of the reactor exterior
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the 80° C. reaction temperature
|
Type
|
WAIT
|
Details
|
After an additional ten minutes at 80620 C
|
Type
|
TEMPERATURE
|
Details
|
, heating of the reactor
|
Type
|
CUSTOM
|
Details
|
commenced and a 160° C.
|
Type
|
CUSTOM
|
Details
|
After three hours at the 160° C. reaction temperature
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
A precipitated white powder is recovered via filtration of the aqueous slurry
|
Type
|
DISSOLUTION
|
Details
|
then dissolved into one liter of boiling methanol
|
Type
|
TEMPERATURE
|
Details
|
After cooling the methanol solution to 5° C.
|
Type
|
FILTRATION
|
Details
|
a first crop of white crystalline product is filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 90° C. under vacuum to a constant weight of 67.9 grams
|
Type
|
CONCENTRATION
|
Details
|
The methanol solution is concentrated by rotary evaporation to a 300 milliliter volume
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 5° C. until a second crop of white crystalline product
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying of the product to constant weight
|
Type
|
CUSTOM
|
Details
|
provided an additional 30.8 grams
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)NC2=CC=C(C=C2)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |